3-(4-Fluorobenzyl)piperidine hydrochloride
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Overview
Description
The compound "3-(4-Fluorobenzyl)piperidine hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with a wide range of applications in medicinal chemistry. The fluorobenzyl group attached to the piperidine ring can influence the compound's binding affinity to various biological targets, potentially making it useful in the development of central nervous system agents, as well as other therapeutic areas.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a compound with a 4-fluorobenzyl group attached to a spiro[isobenzofuran-1(3H),4'-piperidine] was synthesized and evaluated for its central nervous system depressant activity, showing potential as a neuroleptic without nonselective dopamine-receptor blocking effects . Another study reported the synthesis of 4-fluorobenzyltrozamicol through a nucleophilic ring-opening reaction of an epoxide, demonstrating high regiocontrol and yielding a potent ligand for the vesicular acetylcholine transporter . Additionally, isotopomers of 4-(4-fluorobenzyl)piperidine were prepared using the Grignard reaction, followed by deoxygenation and heteroatomic ring saturation .
Molecular Structure Analysis
The molecular structure of related fluorobenzyl piperidine derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a bioactive heterocycle with a 6-fluorobenzyl piperidine moiety was determined, revealing intra- and intermolecular hydrogen bonding that contributes to the molecule's stability . Another study provided a detailed conformational analysis of a chloro-fluorobenzoyl fluoropiperidine compound, including its crystal structure and thermal properties .
Chemical Reactions Analysis
The reactivity of piperidine derivatives in nucleophilic substitution reactions has been investigated, with a study examining the kinetics of the reaction between piperidine and 1-fluoro-2,4-dinitrobenzene in various aprotic solvents . This research provides insights into the solvent effects on the reactivity of piperidine, which could be relevant for the synthesis and modification of 3-(4-Fluorobenzyl)piperidine hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzyl piperidine derivatives are influenced by their molecular structure. The synthesis of a 3-(4-fluorobenzyl)piperidine derivative and its mandelate salt was optimized for large-scale production, highlighting the importance of efficient separation of enantiomers and the impact of chirality on the compound's properties . The thermal stability and phase transitions of a related compound were also studied, providing information on its behavior under different conditions .
Scientific Research Applications
Synthesis and Structural Analysis
3-(4-Fluorobenzyl)piperidine hydrochloride is utilized in various synthesis processes, contributing significantly to the development of novel compounds. For instance:
Derivative Synthesis : The compound serves as a precursor in the synthesis of complex derivatives such as 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, showcasing its versatility in chemical reactions and structural determinations through techniques like elemental analysis, infrared spectroscopy, and mass spectrometry (Duan-zhi, 2005).
Catalytic Hydrogenation : It is a pivotal intermediate in the catalytic hydrogenation process, forming valuable pharmaceutical intermediates. The process efficiency is evaluated based on factors like solvents, temperature, and catalytic metals, with rhodium on carbon catalyst yielding the best results (Proszenyák et al., 2004).
Biological Activity and Pharmaceutical Development
3-(4-Fluorobenzyl)piperidine hydrochloride is involved in the development of pharmaceutical compounds due to its structural properties:
Antitumor and Antiproliferative Activities : It has been linked to the synthesis of compounds with notable biological activities. For instance, derivatives like 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene exhibit significant antibacterial, antifungal, and antiproliferative activities against various cancer cell lines, making them promising candidates for pharmaceutical applications (Binici et al., 2021).
Radiotracer Development : The compound is also instrumental in the development of radiotracers for positron emission tomography (PET) imaging. It's part of the structure of specific PET radioligands, aiding in the in vivo visualization of biological processes, although challenges such as poor brain penetration need to be addressed for optimal imaging (Labas et al., 2011).
Cholinesterase Inhibitors Development : The compound is involved in the design and synthesis of cholinesterase inhibitors, showcasing potent activity against enzymes like acetylcholinesterase, which are crucial in treating neurological disorders such as Alzheimer's disease (Shamsimeymandi et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDNGUDOVPBOPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592098 |
Source
|
Record name | 3-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzyl)piperidine hydrochloride | |
CAS RN |
745817-38-3 |
Source
|
Record name | 3-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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